Reduced DNA Damage and Cytotoxicity in PARP-1 Inhibition: Diazaspiro Core vs. Piperazine
The replacement of the piperazine ring in the FDA-approved PARP inhibitor olaparib with a 2,6-diazaspiro[3.3]heptane scaffold produces analogs that maintain high PARP-1 binding affinity while significantly reducing DNA damage induction and cytotoxicity, as demonstrated in head-to-head comparative studies [1]. Compound 10e, which incorporates the diazaspiro core, exhibited a PARP-1 affinity of 12.6 ± 1.1 nM, comparable to olaparib's clinical potency, but uniquely did not induce detectable DNA damage at similar drug concentrations [1]. In contrast, the clinical benchmark olaparib induces quantifiable DNA damage at therapeutic concentrations, a known liability of first-generation PARP inhibitors [1]. The reduced cytotoxicity profile of the diazaspiro-containing analog suggests improved safety margins in non-oncology inflammatory indications where DNA damage is undesirable [1].
| Evidence Dimension | PARP-1 Binding Affinity and DNA Damage Induction |
|---|---|
| Target Compound Data | Compound 10e (diazaspiro-containing analog): PARP-1 affinity IC50 = 12.6 ± 1.1 nM; DNA damage: Not induced at comparable concentrations |
| Comparator Or Baseline | Olaparib (piperazine-containing): PARP-1 affinity IC50 = low nanomolar range; DNA damage: Induced at therapeutic concentrations |
| Quantified Difference | PARP-1 affinity maintained within same order of magnitude; DNA damage induction eliminated in diazaspiro analog |
| Conditions | In vitro PARP-1 enzymatic inhibition assay; cellular DNA damage assessment (γH2AX foci formation) in cancer cell lines |
Why This Matters
This evidence demonstrates that the diazaspiro core provides a therapeutically meaningful differentiation from piperazine, enabling the development of PARP inhibitors with reduced genotoxicity for applications in inflammatory diseases, thus justifying the procurement of diazaspiro building blocks over piperazine precursors for these programs.
- [1] Reilly SW, Puentes LN, Wilson K, Hsieh CJ, Weng CC, Makvandi M, et al. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. J Med Chem. 2018;61(12):5367-5379. View Source
